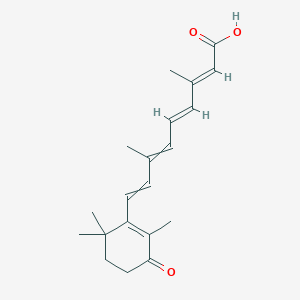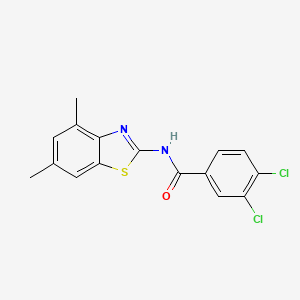
4-oxo-Tretinoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.
Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-oxo-Tretinoin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other retinoid derivatives.
Biology: Plays a role in cell differentiation and proliferation studies.
Medicine: Extensively used in dermatology for the treatment of severe acne and other skin disorders.
Industry: Utilized in the formulation of cosmetic products aimed at anti-aging and skin rejuvenation.
Mécanisme D'action
The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .
Comparaison Avec Des Composés Similaires
Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.
Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.
Adapalene: Another retinoid used in dermatology for acne treatment.
Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |
Clé InChI |
GGCUJPCCTQNTJF-DJMXHCDCSA-N |
SMILES isomérique |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)


![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
